

# De-O-methylacetovanillochromene and Related Chromene Derivatives: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *De-O-methylacetovanillochromene*

Cat. No.: *B014857*

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## Introduction

Chromene derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities, make them a fertile ground for the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of chromene derivatives, with a focus on structures related to **De-O-methylacetovanillochromene**. While specific data on **De-O-methylacetovanillochromene** (C<sub>13</sub>H<sub>14</sub>O<sub>3</sub>, MW: 218.3) is limited in publicly available literature, this guide will utilize data from closely related and well-studied chromene analogues to provide a comprehensive and technically detailed resource for researchers, scientists, and drug development professionals.

## Synthesis of Chromene Derivatives

The synthesis of the chromene scaffold is a well-established area of organic chemistry, with numerous methods available for the construction of this heterocyclic system. A common and efficient approach involves the condensation of salicylaldehydes with various reaction partners.

One versatile method for the synthesis of 2,2-dimethyl-2H-chromenes involves the reaction of a substituted phenol with 3-chloro-3-methyl-1-butyne in the presence of a base. A more general

and widely applicable method is the reaction of salicylaldehyde derivatives with  $\alpha,\beta$ -unsaturated ketones or compounds containing an active methylene group, often catalyzed by a base like piperidine or an organocatalyst.<sup>[1][2]</sup>

#### Experimental Protocol: Synthesis of 2-Amino-4H-chromene Derivatives

This protocol describes a one-pot, three-component synthesis of 2-amino-4H-chromene derivatives, a common and efficient method for generating a library of chromene compounds.<sup>[3][4]</sup>

#### Materials:

- Substituted salicylaldehyde
- Malononitrile
- An active methylene compound (e.g., dimedone, ethyl acetoacetate)
- Catalyst (e.g., piperidine, DABCO)
- Solvent (e.g., ethanol, water)
- Reaction vessel (round-bottom flask)
- Magnetic stirrer and hotplate
- Thin Layer Chromatography (TLC) plates and developing chamber
- Purification apparatus (e.g., column chromatography)

#### Procedure:

- To a solution of the substituted salicylaldehyde (1 mmol) and malononitrile (1 mmol) in the chosen solvent (10 mL), add the active methylene compound (1 mmol).
- Add a catalytic amount of the base (e.g., 10 mol% piperidine).

- Stir the reaction mixture at room temperature or under reflux, monitoring the progress of the reaction by TLC.
- Upon completion of the reaction, cool the mixture to room temperature.
- If a precipitate forms, filter the solid product, wash it with cold solvent, and dry it.
- If no precipitate forms, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
- Characterize the purified compound using spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Biological Activities and Quantitative Data

Chromene derivatives have been extensively evaluated for a range of biological activities. The following sections summarize their key pharmacological effects, with quantitative data presented in tabular format for ease of comparison.

### Anticancer Activity

A significant body of research has focused on the anticancer potential of chromene derivatives. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, often with  $\text{IC}_{50}$  values in the micromolar range.<sup>[2][3][5]</sup> The mechanism of their anticancer action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.<sup>[5][6]</sup>

Table 1: Anticancer Activity of Selected Chromene Derivatives

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
Compound 13 (a 2,2-dimethyl-2H-chromene derivative)	MCF-7 (Breast)	50	<a href="#">[2]</a>
Chromene C1	MDA-MB-231 (Triple-Negative Breast)	~10	<a href="#">[5]</a>
Chromene C2	MDA-MB-231 (Triple-Negative Breast)	~15	<a href="#">[5]</a>
Compound 4c (a 4-aryl-4H-chromene-3-carbonitrile)	HT-29 (Colon)	>50	<a href="#">[7]</a>
Compound 4v (a 4-aryl-4H-chromene-3-carbonitrile)	HT-29 (Colon)	~40 (at 50 μM, 80% inhibition)	<a href="#">[7]</a>

#### Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[\[8\]](#)[\[9\]](#)

#### Materials:

- Cancer cell lines (e.g., MCF-7, MDA-MB-231)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- Test compound (chromene derivative) dissolved in a suitable solvent (e.g., DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO, isopropanol)

- Microplate reader

#### Procedure:

- Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of the test compound in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.
- Remove the old medium from the wells and add 100  $\mu$ L of the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank control (medium only).
- Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- After the incubation period, add 20  $\mu$ L of MTT solution to each well and incubate for another 2-4 hours.
- Carefully remove the medium containing MTT and add 150  $\mu$ L of the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
- Determine the IC<sub>50</sub> value, which is the concentration of the compound that causes 50% inhibition of cell growth.

## Antimicrobial Activity

Chromene derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.<sup>[10][11][12]</sup> Their antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

Table 2: Antimicrobial Activity of Selected Chromene Derivatives

Compound Class	Microorganism	MIC (µg/mL)	Reference
Dihydropyrano[c]chromenes	Gram-positive bacteria	Significant activity	<a href="#">[11]</a>
2H-Chromene-3-carboxamides	Staphylococcus aureus	Moderate to good	<a href="#">[12]</a>
2H-Chromene-3-carboxamides	Escherichia coli	Moderate	<a href="#">[12]</a>

#### Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

##### Materials:

- Bacterial or fungal strains
- Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
- 96-well microtiter plates
- Test compound (chromene derivative)
- Positive control antibiotic
- Incubator

##### Procedure:

- Prepare a standardized inoculum of the microorganism in the appropriate broth.
- Prepare serial two-fold dilutions of the test compound in the broth in the wells of a 96-well plate.

- Add the microbial inoculum to each well.
- Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no antimicrobial agent), and a sterility control (broth only).
- Incubate the plate at the appropriate temperature and for the required duration (e.g., 37°C for 24 hours for bacteria).
- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

## Antioxidant Activity

Many chromene derivatives exhibit antioxidant properties, which are often attributed to their ability to scavenge free radicals.<sup>[13][14]</sup> The antioxidant capacity is commonly assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 3: Antioxidant Activity of Selected Chromene Derivatives

Compound Class	Assay	IC50 (µg/mL)	Reference
4H-Chromenes	DPPH radical scavenging	Good activity	<sup>[13]</sup>
4-Hydroxy-chromene-2-one derivatives	DPPH radical scavenging	6.05 - 24.17 (for most active compounds)	<sup>[14]</sup>

### Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the free radical scavenging activity of a compound.<sup>[15][16][17]</sup>

#### Materials:

- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
- Test compound (chromene derivative)

- Standard antioxidant (e.g., ascorbic acid)
- Methanol
- UV-Vis spectrophotometer

#### Procedure:

- Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
- Prepare various concentrations of the test compound and the standard antioxidant in methanol.
- In a test tube or a 96-well plate, mix a fixed volume of the DPPH solution with different concentrations of the test compound or standard.
- Prepare a control sample containing the DPPH solution and methanol only.
- Incubate the mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).
- Measure the absorbance of the solutions at a wavelength of approximately 517 nm.
- Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging =  $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$  where  $A_{\text{control}}$  is the absorbance of the control and  $A_{\text{sample}}$  is the absorbance of the test sample.
- Determine the IC<sub>50</sub> value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

## Signaling Pathways and Mechanisms of Action

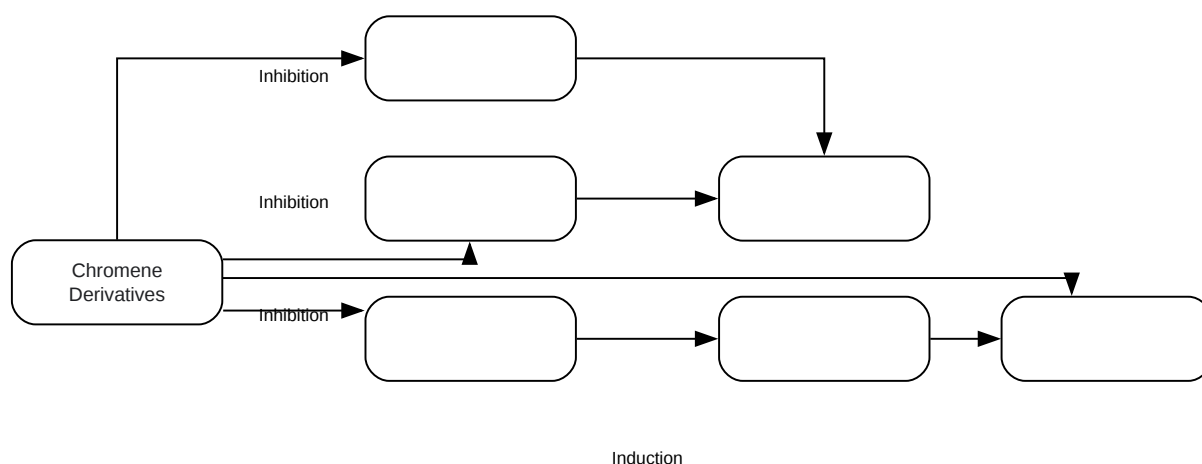
The biological activities of chromene derivatives are mediated through their interaction with various cellular targets and modulation of key signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

## Anticancer Mechanisms



In the context of cancer, chromene derivatives have been shown to interfere with several critical cellular processes.

- **Inhibition of Protein Kinases:** Certain chromene derivatives act as inhibitors of protein kinases that are often dysregulated in cancer. For instance, some 4-aryl-4H-chromene-3-carbonitrile derivatives have been identified as inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cell proliferation, survival, and metastasis.[7][18] Other chromenes have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), another key target in cancer therapy.[3][19]
- **Disruption of Microtubule Dynamics:** Some chromene analogues, such as Crolibulin™ (EPC2407), function as microtubule-disrupting agents.[5][6] By binding to tubulin, they inhibit its polymerization into microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.[5]
- **Induction of Apoptosis:** A common mechanism of action for many anticancer chromenes is the induction of programmed cell death, or apoptosis. This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][20]

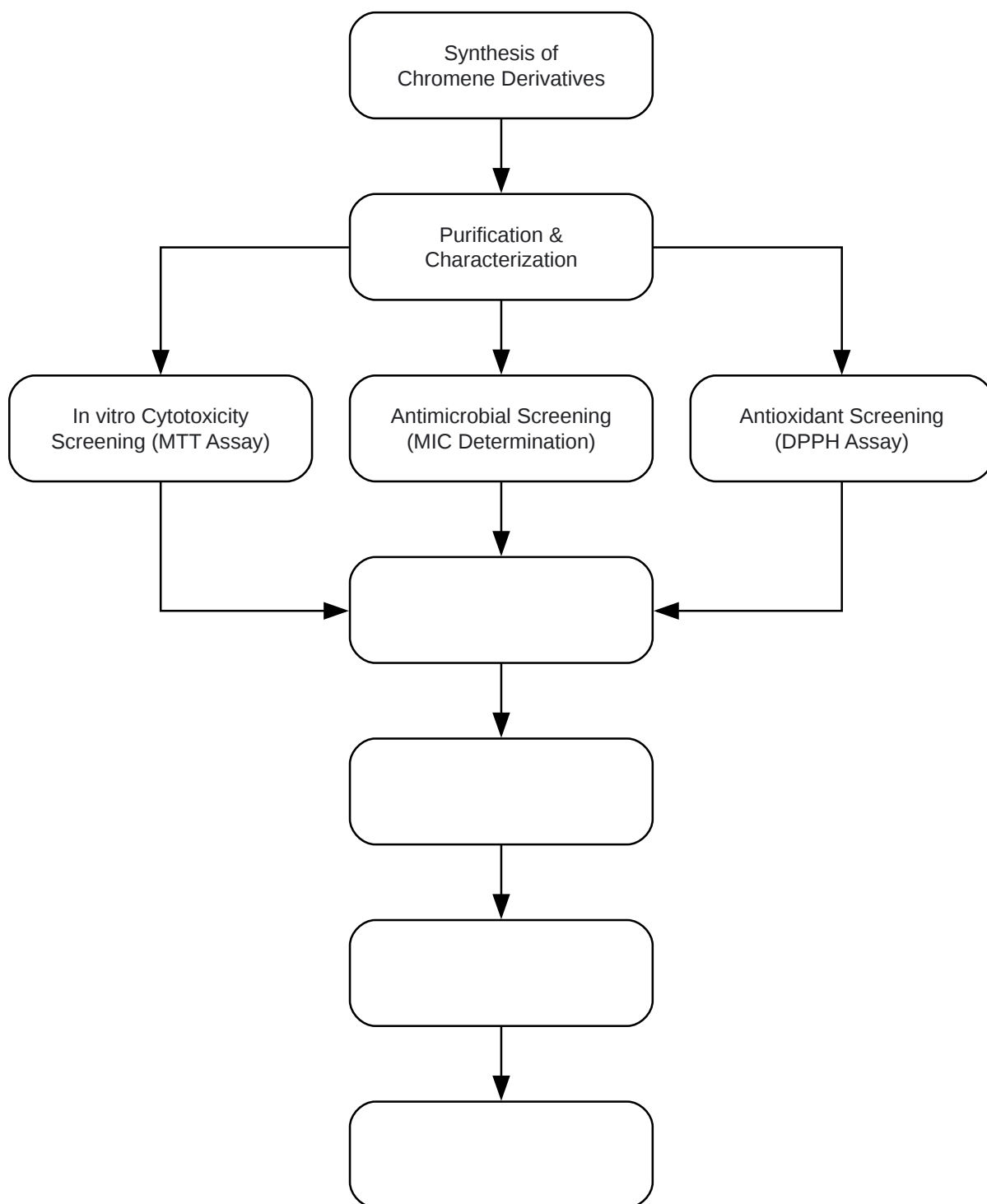


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Anticancer signaling pathways modulated by chromene derivatives.

## Experimental Workflow for Biological Evaluation

The process of evaluating the biological activity of newly synthesized chromene derivatives typically follows a structured workflow, starting from initial screening to more detailed mechanistic studies.



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General experimental workflow for the evaluation of chromene derivatives.

## Conclusion

**De-O-methylacetovanillochromene** and its related chromene derivatives represent a promising class of compounds with a broad spectrum of biological activities. While further research is needed to fully elucidate the therapeutic potential of **De-O-methylacetovanillochromene** itself, the extensive data available for the broader class of chromenes provides a strong foundation for future investigations. The synthetic accessibility of the chromene scaffold, coupled with its diverse pharmacological profile, ensures that it will remain an area of active research in the quest for novel and effective therapeutic agents. This guide provides the necessary technical information and protocols to aid researchers in their exploration of this fascinating and important class of heterocyclic compounds.

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